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Compound of Interest

Compound Name: 2-Isobutyl-4-methylthiazole

Cat. No.: B1330446

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
isobutyl-4-methylthiazole (CsHi13NS), a key compound in flavor and fragrance chemistry. This
document presents a compilation of nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data. Detailed experimental protocols are provided to aid in the
replication and validation of these findings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-isobutyl-4-methylthiazole.
Note that while the mass spectrometry data is based on reported experimental values, the
NMR and IR data are predicted based on the chemical structure and typical values for
analogous compounds, due to the limited availability of publicly accessible, fully assigned
experimental spectra.

Table 1: Predicted *"H NMR Spectroscopic Data
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Multiplicity Integration Constant (J) Assignment
(3) ppm
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H-5 (thiazole
~6.90 s 1H - _

ring)
~2.95 d 2H ~7.2 -CH:- (isobutyl)

-CHs (at C4 of
~2.40 s 3H - _

thiazole)
~2.15 m 1H ~6.8 -CH- (isobutyl)

-CH(CH3s)2
~1.00 d 6H ~6.6 .
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Disclaimer: Predicted values based on structure-property relationships. Actual experimental
values may vary.

. 1 13
Chemical Shift (8) ppm Assignment
~168 C-2 (thiazole ring)
~150 C-4 (thiazole ring)
~115 C-5 (thiazole ring)
~45 -CH:- (isobutyl)
~31 -CH- (isobutyl)
~22 -CH(CHs)2 (isobutyl)
~17 -CHs (at C4 of thiazole)

Disclaimer: Predicted values based on structure-property relationships. Actual experimental
values may vary.

Table 3: Characteristic IR Absorption Data
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Wavenumber . . . .
( 1 Intensity Vibration Type Functional Group
cm-
~3100 - 3000 Weak C-H Stretch =C-H (Thiazole ring)
~2960 - 2870 Strong C-H Stretch -CHs, -CH2, -CH
~1600 - 1500 Medium C=N Stretch Thiazole ring
~1470 - 1450 Medium C-H Bend -CHs, -CH2

) C-H Bend (gem-
~1380 - 1365 Medium -CH(CHs)2

dimethyl)

Disclaimer: These are typical absorption ranges for the specified functional groups.

Table 4: Mass Spectrometry (MS) Data[1]

Mass-to-Charge Ratio

(miz) Relative Intensity Proposed Fragment lon
miz
155 High [M]* (Molecular lon)
140 Medium [M - CHs]*
M - CsHe]* or [M - Propene]*
113 High [M - CaHe]” or ] pene]
(McLafferty Rearrangement)
112 Medium [M - CsH7]* or [M - Isopropyl]*
72 Medium [CaHsN]*

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques cited. These are
intended as a guide and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2]

o Sample Preparation: Approximately 10-20 mg of 2-isobutyl-4-methylthiazole is dissolved in
~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in a clean, dry 5 mm NMR tube.
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A small amount of tetramethylsilane (TMS) may be added as an internal standard for
chemical shift referencing (0O ppm).

 Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or
higher is used.

e 1H NMR Acquisition: The spectrum is typically acquired with a 30° pulse angle, a relaxation
delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans
(e.g., 16 or 32) are averaged to achieve an adequate signal-to-noise ratio.

e 13C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. A
45° pulse angle and a relaxation delay of 2-5 seconds are commonly used. A larger number
of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy[3][4]

o Sample Preparation: As 2-isobutyl-4-methylthiazole is a liquid, a thin film is prepared by
placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an
Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample
directly onto the ATR crystal (e.g., diamond or ZnSe).

¢ Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

o Background Collection: A background spectrum of the empty salt plates or the clean ATR
crystal is recorded.

o Sample Acquisition: The prepared sample is placed in the spectrometer's sample
compartment, and the spectrum is recorded. The spectrum is typically scanned over the
range of 4000-400 cm~1 with a resolution of 4 cm~1. Multiple scans (e.g., 16 or 32) are
averaged to improve the signal quality. The final spectrum is presented in terms of
transmittance or absorbance.

Mass Spectrometry (MS)[1][5]

o Sample Introduction: The sample is introduced into the mass spectrometer via a gas
chromatograph (GC-MS) to ensure separation from any impurities. A small volume (e.g., 1
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pL) of a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or
hexane) is injected into the GC.

o Gas Chromatography: A non-polar capillary column (e.g., DB-5) is typically used. The oven
temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final
temperature (e.g., 250 °C) to ensure elution of the compound. Helium is commonly used as
the carrier gas.

« lonization: As the compound elutes from the GC column, it enters the ion source of the mass
spectrometer. Electron lonization (EI) at a standard energy of 70 eV is used to generate the
molecular ion and subsequent fragment ions.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., a quadrupole).

o Detection: The detector records the abundance of each ion, generating a mass spectrum
that shows the relative intensity of the molecular ion and its various fragments.

Visualization of Spectroscopic Workflow and
Fragmentation

The following diagrams illustrate the general workflow for spectroscopic analysis and a
proposed fragmentation pathway for 2-isobutyl-4-methylthiazole in mass spectrometry.

Spectroscopic Analysis Data Interpretation
Mass Spectrometry Determine Molecular
> X
(GC-MS) Weight & Formula
Sample Preparation
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Caption: General workflow for spectroscopic structure elucidation.
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Caption: Proposed ESI-MS fragmentation of 2-isobutyl-4-methylthiazole.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Isobutyl-4-methylthiazole: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1330446#spectroscopic-data-nmr-ir-ms-of-2-isobutyl-
4-methylthiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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